(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine
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Overview
Description
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine: is a chemical compound with the molecular formula C8H15N3 . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Scientific Research Applications
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
Target of Action
The primary targets of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
The compound’s high solubility in saline at ph 7 suggests that it may be stable and effective in a variety of physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine typically involves the alkylation of pyrazoles. One common method is the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent such as propyl bromide in the presence of a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, in the presence of bases like K2CO3 or sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- N-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propyl]-N-methylamine
Uniqueness
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine is unique due to its specific structural features, such as the presence of a propyl group at the 1-position and a methylamine group at the 4-position of the pyrazole ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-8(3)9(6-10)7(2)11-12/h4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYPJIXOJSHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.